molecular formula C7H4Br3NO4 B14327211 2,3,5-Tribromo-4-hydroxy-4-methyl-6-nitrocyclohexa-2,5-dien-1-one CAS No. 105590-22-5

2,3,5-Tribromo-4-hydroxy-4-methyl-6-nitrocyclohexa-2,5-dien-1-one

Cat. No.: B14327211
CAS No.: 105590-22-5
M. Wt: 405.82 g/mol
InChI Key: CTZLVPTZJWYAFB-UHFFFAOYSA-N
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Description

2,3,5-Tribromo-4-hydroxy-4-methyl-6-nitrocyclohexa-2,5-dien-1-one is an organic compound characterized by the presence of bromine, hydroxyl, methyl, and nitro functional groups attached to a cyclohexa-2,5-dien-1-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Tribromo-4-hydroxy-4-methyl-6-nitrocyclohexa-2,5-dien-1-one typically involves the bromination of 4-hydroxy-4-methyl-6-nitrocyclohexa-2,5-dien-1-one. This process can be carried out using bromine in the presence of a suitable solvent such as acetone. The reaction conditions often include maintaining a controlled temperature and stirring to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Tribromo-4-hydroxy-4-methyl-6-nitrocyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the nitro group can be reduced to an amine.

    Rearrangement Reactions: The compound can undergo rearrangement under specific conditions, leading to different structural isomers.

Common Reagents and Conditions

    Bromination: Bromine in acetone.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups.

    Oxidation: Formation of 2,3,5-Tribromo-4-oxo-4-methyl-6-nitrocyclohexa-2,5-dien-1-one.

    Reduction: Formation of 2,3,5-Tribromo-4-hydroxy-4-methyl-6-amino-cyclohexa-2,5-dien-1-one.

Scientific Research Applications

2,3,5-Tribromo-4-hydroxy-4-methyl-6-nitrocyclohexa-2,5-dien-1-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3,5-Tribromo-4-hydroxy-4-methyl-6-nitrocyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dienone: Similar structure but with an additional bromine atom.

    2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: Lacks the nitro group and has tert-butyl groups instead of bromine atoms.

    2,3,6-Tribromo-4,5-dihydroxybenzyl methyl ether: Contains a methoxy group and additional hydroxyl groups.

Properties

CAS No.

105590-22-5

Molecular Formula

C7H4Br3NO4

Molecular Weight

405.82 g/mol

IUPAC Name

2,3,5-tribromo-4-hydroxy-4-methyl-6-nitrocyclohexa-2,5-dien-1-one

InChI

InChI=1S/C7H4Br3NO4/c1-7(13)5(9)2(8)4(12)3(6(7)10)11(14)15/h13H,1H3

InChI Key

CTZLVPTZJWYAFB-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C(C(=O)C(=C1Br)Br)[N+](=O)[O-])Br)O

Origin of Product

United States

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